1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methoxyphenyl)-, monohydrochloride
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Overview
Description
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methoxyphenyl)-, monohydrochloride is a synthetic organic compound. It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methoxyphenyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Cyclization reactions: Formation of the pyrrolizine ring through intramolecular cyclization.
Amidation reactions: Introduction of the acetamide group.
Substitution reactions: Incorporation of the tetrahydro-N-(4-methoxyphenyl) moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Selection of cost-effective reagents: .
Optimization of reaction conditions: (temperature, pressure, solvents).
Purification techniques: to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methoxyphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influence on biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolizine-7a(5H)-acetamide: A simpler analog without the tetrahydro-N-(4-methoxyphenyl) group.
Tetrahydro-N-(4-methoxyphenyl)-acetamide: Lacks the pyrrolizine ring structure.
Uniqueness
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methoxyphenyl)-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
88069-43-6 |
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Molecular Formula |
C16H23ClN2O2 |
Molecular Weight |
310.82 g/mol |
IUPAC Name |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(4-methoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-20-14-6-4-13(5-7-14)17-15(19)12-16-8-2-10-18(16)11-3-9-16;/h4-7H,2-3,8-12H2,1H3,(H,17,19);1H |
InChI Key |
GHZQEULEYFYIRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC23CCCN2CCC3.Cl |
Origin of Product |
United States |
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